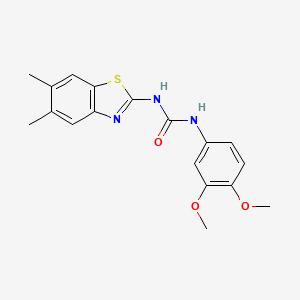
1-(3,4-Dimethoxyphenyl)-3-(5,6-dimethyl-1,3-benzothiazol-2-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-DIMETHOXYPHENYL)-N’-(5,6-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)UREA is a synthetic organic compound that belongs to the class of urea derivatives These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-DIMETHOXYPHENYL)-N’-(5,6-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)UREA typically involves the reaction of 3,4-dimethoxyaniline with 5,6-dimethyl-2-aminobenzothiazole in the presence of a suitable coupling agent, such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of solvents, reagents, and reaction conditions would be optimized to ensure high yield and purity of the final product. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to achieve the desired quality standards.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3,4-DIMETHOXYPHENYL)-N’-(5,6-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)UREA can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups may yield quinones, while reduction of nitro groups may produce amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying enzyme interactions and protein-ligand binding.
Medicine: As a potential therapeutic agent for treating diseases, such as cancer or infectious diseases.
Industry: As a precursor for the production of advanced materials, such as polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of N-(3,4-DIMETHOXYPHENYL)-N’-(5,6-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)UREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(3,4-DIMETHOXYPHENYL)-N’-(5,6-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)THIOUREA: Similar structure but with a thiourea group instead of a urea group.
N-(3,4-DIMETHOXYPHENYL)-N’-(5,6-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)CARBAMATE: Similar structure but with a carbamate group instead of a urea group.
Uniqueness
The uniqueness of N-(3,4-DIMETHOXYPHENYL)-N’-(5,6-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)UREA lies in its specific combination of functional groups and structural features, which confer distinct chemical properties and potential applications. The presence of methoxy and dimethyl groups, along with the urea linkage, may result in unique reactivity and biological activity compared to similar compounds.
Eigenschaften
Molekularformel |
C18H19N3O3S |
|---|---|
Molekulargewicht |
357.4 g/mol |
IUPAC-Name |
1-(3,4-dimethoxyphenyl)-3-(5,6-dimethyl-1,3-benzothiazol-2-yl)urea |
InChI |
InChI=1S/C18H19N3O3S/c1-10-7-13-16(8-11(10)2)25-18(20-13)21-17(22)19-12-5-6-14(23-3)15(9-12)24-4/h5-9H,1-4H3,(H2,19,20,21,22) |
InChI-Schlüssel |
MYLLUHCPMJQUNH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1C)SC(=N2)NC(=O)NC3=CC(=C(C=C3)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{5-[(4-bromobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}-N,N-dimethylaniline](/img/structure/B10970763.png)
![3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[3-(morpholin-4-yl)propyl]propanamide](/img/structure/B10970777.png)
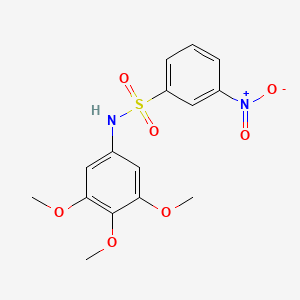
![2-{[4-methyl-5-(5-methylthiophen-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B10970779.png)
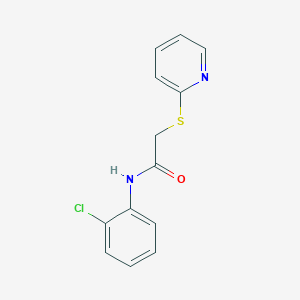
![3-{[4-(3-Methoxyphenyl)piperazin-1-yl]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B10970801.png)
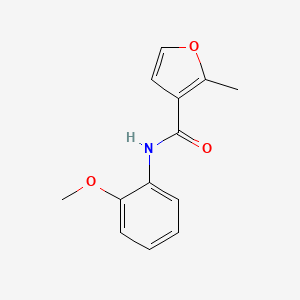
![1-[1-(2,4-Dimethylphenyl)ethyl]-3-(3-methylphenyl)urea](/img/structure/B10970806.png)

![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B10970813.png)

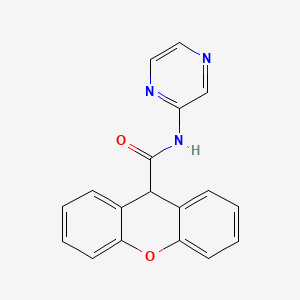
![(5E)-3-(2-methoxyphenyl)-5-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-2-thioxoimidazolidin-4-one](/img/structure/B10970839.png)

